

# Comprehensive Guide: <sup>13</sup>C NMR Characterization of Oxazolo[4,5-c]pyridine Systems

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## Compound of Interest

**Compound Name:** 2-Chlorooxazolo[4,5-c]pyridine  
hydrochloride

**Cat. No.:** B11906784

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## Executive Summary & Structural Significance

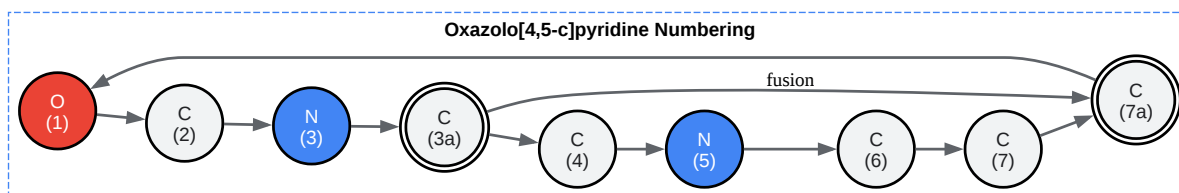
The oxazolo[4,5-c]pyridine scaffold represents a critical "privileged structure" in drug discovery, serving as a bioisostere for purines and an isostere of the more common oxazolo[4,5-b]pyridine. Its unique electronic distribution—defined by the fusion of an electron-rich oxazole ring with an electron-deficient pyridine ring across the c-bond (C3–C4)—results in distinct NMR signatures essential for regioisomeric differentiation.

This guide focuses on the [4,5-c] isomer, distinguishing it from its [4,5-b], [5,4-b], and [5,4-c] counterparts through diagnostic <sup>13</sup>C NMR chemical shifts.

## Structural Analysis & Numbering Scheme

Understanding the IUPAC numbering is prerequisite to interpreting the NMR data. The fusion occurs at the 3,4-position of the pyridine ring.

## Core Scaffold Visualization



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Caption: Standard IUPAC numbering for the oxazolo[4,5-c]pyridine core. Note the bridgehead carbons C3a and C7a.[1]

## Comparative <sup>13</sup>C NMR Chemical Shifts

The following data aggregates experimental values for the oxazolo[4,5-c]pyridine core and its derivatives, contrasted with common isomers to facilitate structural verification.

### Table 1: Diagnostic <sup>13</sup>C NMR Shifts (ppm)

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub> (as noted).[2][3][4] Reference: TMS (0 ppm).[5]

Position	Carbon Type	Oxazolo[4,5-c]pyridine (2-Ph derivative)	Oxazolo[4,5-b]pyridine (Isomer)	Oxazolo[5,4-b]pyridine (Isomer)
C-2	Oxazole C=N	160.4 – 168.5	163.0 – 165.0	158.0 – 161.0
C-3a	Bridgehead	139.0 – 142.0	155.0 – 158.0	125.0 – 128.0
C-7a	Bridgehead	148.0 – 153.0	115.0 – 118.0	150.0 – 153.0
C-4	Pyridine CH	139.0 – 140.0	N/A (Bridgehead)	120.0 – 122.0
C-6	Pyridine CH	145.0 – 146.0	118.0 – 120.0	145.0 – 147.0
C-7	Pyridine CH	105.0 – 115.0	119.0 – 121.0	N/A (Bridgehead)

### Key Diagnostic Features:

- **C-2 Resonance:** The C-2 carbon is the most deshielded signal (typically >160 ppm), characteristic of the N=C-O moiety.
- **Bridgehead Distinction:**
  - In [4,5-c], the bridgeheads (C3a/C7a) are both quaternary aromatic carbons. C7a is typically more deshielded (~150 ppm) due to the adjacent oxygen.
  - In [4,5-b], C3a is adjacent to the pyridine nitrogen, shifting it significantly downfield (~155 ppm).
- **Pyridine Ring Carbons:** The C-4 position in the [4,5-c] system appears as a CH signal around 140 ppm, whereas in the [4,5-b] system, the equivalent position is a bridgehead.

## Experimental Protocols & Synthesis

To obtain high-quality NMR data, the synthesis of the core scaffold is often required. Below is a validated protocol for synthesizing 2-substituted oxazolo[4,5-c]pyridines, which are stable precursors for characterization.

### Protocol: Cyclization of 3-Amino-4-hydroxypyridine

**Principle:** This reaction relies on the condensation of a carboxylic acid derivative with the ortho-aminophenol moiety of the pyridine.

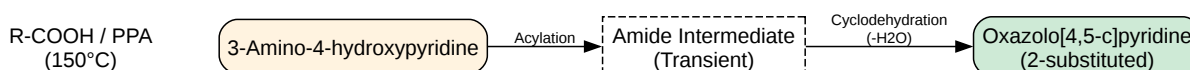
#### Reagents:

- **Substrate:** 3-Amino-4-hydroxypyridine (or 3-amino-pyridin-4-one tautomer).
- **Cyclizing Agent:** Benzoic acid (for 2-Ph) or Triethyl orthoformate (for unsubstituted C-2).
- **Catalyst:** Polyphosphoric acid (PPA) or PPE (Polyphosphate ester).

#### Step-by-Step Workflow:

- Preparation: Mix 3-amino-4-hydroxypyridine (1.0 eq) with benzoic acid (1.1 eq) in PPA (10-15 volumes).
- Cyclization: Heat the mixture to 140–160 °C for 4–6 hours. Monitor by TLC (the product is less polar than the starting aminopyridine).
- Work-up:
  - Cool to room temperature.
  - Pour onto crushed ice/water.
  - Neutralize with NH<sub>4</sub>OH (conc.) to pH ~8 to precipitate the free base.
- Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).
- Characterization: Dissolve ~10 mg in CDCl<sub>3</sub> or DMSO-d<sub>6</sub> for <sup>13</sup>C NMR (100 MHz+ recommended due to quaternary carbons).

## Synthetic Pathway Diagram



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Caption: General synthetic route for accessing the oxazolo[4,5-c]pyridine core.

## Factors Affecting Chemical Shifts

When analyzing derivatives, consider these electronic effects:

- Substituent at C-2:
  - Alkyl (Methyl/Ethyl): C-2 shifts upfield to ~162 ppm.
  - Aryl (Phenyl): C-2 shifts downfield to ~168 ppm (conjugation).

- Carbonyl (2-one): If the ring is oxidized to the oxazol-2(3H)-one, the C-2 signal shifts to ~154 ppm (urea-like character) and the pyridine ring carbons will show significant shielding due to the loss of aromaticity in the oxazole ring.
- Solvent Effects:
  - DMSO-d<sub>6</sub>: Often causes a slight downfield shift (+0.5 to 1.0 ppm) for polar carbons (C-2, C-7a) compared to CDCl<sub>3</sub> due to hydrogen bonding interactions with the ring nitrogens.

## References

- Photochemistry of 2-phenyloxazolo[4,5-c]pyridine. *Journal of Organic Chemistry*, 1972, 37(11), 1832–1833.[6] (Primary source for 2-phenyl derivative data).[1][7]
- Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine. Royal Society of Chemistry (RSC) Advances, Supporting Information.
- Synthesis of substituted oxazolo[4,5-b]pyridine derivatives. *Arkivoc*, 2001.
- PubChem Compound Summary: Oxazolo[4,5-c]pyridine. (General identifiers and physical properties).

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- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- [3. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [4. iris.cnr.it](https://iris.cnr.it) [[iris.cnr.it](https://iris.cnr.it)]
- [5. 13C NMR Chemical Shift](https://sites.science.oregonstate.edu) [[sites.science.oregonstate.edu](https://sites.science.oregonstate.edu)]
- [6. lib3.dss.go.th](https://lib3.dss.go.th) [[lib3.dss.go.th](https://lib3.dss.go.th)]

- [7. data.epo.org \[data.epo.org\]](https://data.epo.org)
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